molecular formula C21H19ClN2O3 B243788 N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide

N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide

Cat. No. B243788
M. Wt: 382.8 g/mol
InChI Key: FCVYGIRJCAEBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide, also known as CPN, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. CPN belongs to the class of naphthamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. Studies have shown that N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide can inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has also been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has several advantages for lab experiments, including its synthetic accessibility, high yield and purity, and potential therapeutic applications. However, there are also some limitations to its use in lab experiments. N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has not been extensively tested in vivo, and its safety and toxicity profile are not well established.

Future Directions

There are several future directions for research on N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for cancer. Further research is needed to fully understand the mechanism of action of N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide and its potential therapeutic applications. In addition, more studies are needed to establish the safety and toxicity profile of N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide in vivo.

Synthesis Methods

The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide involves the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to obtain 2-chloro-5-propionylamino benzoic acid. The resulting compound is then reacted with 3-methoxy-2-naphthoyl chloride in the presence of a base to obtain N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide. The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been optimized to achieve high yield and purity.

Scientific Research Applications

N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been found to exhibit promising therapeutic potential in a range of scientific research applications. One of the most studied areas is its anti-inflammatory activity. Studies have shown that N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has also been found to exhibit antitumor activity, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C21H19ClN2O3/c1-3-20(25)23-15-8-9-17(22)18(12-15)24-21(26)16-10-13-6-4-5-7-14(13)11-19(16)27-2/h4-12H,3H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

FCVYGIRJCAEBIH-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OC

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OC

Origin of Product

United States

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